molecular formula C4H4ClN3OS B6616930 2-chloro-1,3-thiazole-4-carbohydrazide CAS No. 70205-43-5

2-chloro-1,3-thiazole-4-carbohydrazide

Cat. No. B6616930
CAS RN: 70205-43-5
M. Wt: 177.61 g/mol
InChI Key: IQSJNKZETCSOKX-UHFFFAOYSA-N
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Description

2-Chloro-1,3-thiazole-4-carbohydrazide (CTC) is an important organic compound with broad applications in the field of scientific research. CTC has been used in a variety of laboratory experiments and has been used to synthesize other compounds. It has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored.

Scientific Research Applications

2-chloro-1,3-thiazole-4-carbohydrazide has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds such as 1,2,3-triazole-4-carbohydrazide and 1,3,4-thiadiazole-5-carbohydrazide. It has also been used to synthesize polymers, dyes, and pharmaceuticals. 2-chloro-1,3-thiazole-4-carbohydrazide has also been used in the study of enzyme kinetics, protein folding, and the structure of proteins.

Mechanism of Action

The mechanism of action of 2-chloro-1,3-thiazole-4-carbohydrazide is not yet fully understood. It is known that 2-chloro-1,3-thiazole-4-carbohydrazide binds to certain enzymes and proteins and that it can affect their activity. It is also known that 2-chloro-1,3-thiazole-4-carbohydrazide can interact with certain molecules and ions in the body and that it can affect their activity.
Biochemical and Physiological Effects
2-chloro-1,3-thiazole-4-carbohydrazide has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been found to have anti-tumor and anti-cancer properties. 2-chloro-1,3-thiazole-4-carbohydrazide has been studied for its effects on the immune system, and it has been found to have immunosuppressive and immunostimulatory effects.

Advantages and Limitations for Lab Experiments

2-chloro-1,3-thiazole-4-carbohydrazide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of experiments. It also has a low toxicity and can be used in a variety of solvent systems. However, 2-chloro-1,3-thiazole-4-carbohydrazide has some limitations for use in laboratory experiments. It is not very stable in water and can decompose in the presence of light and heat.

Future Directions

There are several future directions for 2-chloro-1,3-thiazole-4-carbohydrazide research. One possible direction is to explore its applications in the development of new drugs and therapies. Another possible direction is to explore its potential as a therapeutic agent for cancer and other diseases. Additionally, further research could be done to explore its effects on the immune system and its potential as an immunosuppressive or immunostimulatory agent. Finally, further research could be done to explore its potential as a catalyst for chemical reactions.

Synthesis Methods

2-chloro-1,3-thiazole-4-carbohydrazide can be synthesized using several methods. The most common method is the reaction of 1,3-thiazole-4-carbohydrazide with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out in a solvent such as dichloromethane or toluene and the product is purified with a column chromatography. Other methods of synthesis include the reaction of 1,3-thiazole-4-carbohydrazide with a halogenating agent such as bromine or iodine, the reaction of 1,3-thiazole-4-carbohydrazide with an alkylating agent such as ethyl bromide or ethyl iodide, and the reaction of 1,3-thiazole-4-carbohydrazide with a nitrating agent such as nitric acid or nitrobenzene.

properties

IUPAC Name

2-chloro-1,3-thiazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSJNKZETCSOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-thiazole-4-carbohydrazide

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